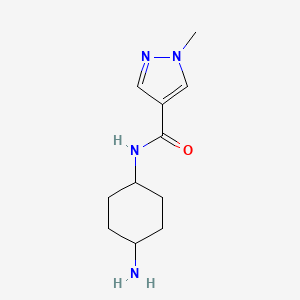![molecular formula C15H16FNO2S B7557222 N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential in various applications. FMMS is a sulfonamide compound that is commonly used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been shown to react with aldehydes, ketones, and imines, leading to the formation of imines and enamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has several advantages for lab experiments. It is readily available and easy to synthesize. It has been shown to have low toxicity and is not mutagenic or carcinogenic. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
However, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline also has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous reactions. Additionally, it is sensitive to air and moisture, which can lead to the formation of impurities and reduce the yield of the reaction.
Orientations Futures
There are several future directions for the use of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline in scientific research. It has potential as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies on the mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could lead to the development of new synthetic methodologies. Finally, the synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could be optimized to increase the yield and reduce the formation of impurities.
Conclusion:
In conclusion, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, or N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, is a chemical compound that has potential in various scientific research applications. Its synthesis method has been optimized to increase the yield and reduce the formation of impurities. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a building block in the synthesis of various organic compounds and as a fluorescent probe for the detection of metal ions. Further studies on the mechanism of action and optimization of the synthesis could lead to the development of new synthetic methodologies and applications for N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline.
Méthodes De Synthèse
The synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline involves the reaction of 4-fluorobenzylamine with 2-methyl-5-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline as a white solid with a melting point of 124-126°C. The synthesis method has been optimized to increase the yield of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline and reduce the formation of impurities.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has also been used as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-3-8-14(20(2,18)19)9-15(11)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYGUGGMVQSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)






![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)




![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)